molecular formula C11H12N2O2 B14034353 1h-Indazole-5-carboxylic acid,3-(1-methylethyl)-

1h-Indazole-5-carboxylic acid,3-(1-methylethyl)-

Cat. No.: B14034353
M. Wt: 204.22 g/mol
InChI Key: LNFFGFMVRYXNIB-UHFFFAOYSA-N
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Description

1H-Indazole-5-carboxylic acid, 3-(1-methylethyl)- is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and are commonly used in medicinal chemistry. This particular compound features a carboxylic acid group at the 5-position and an isopropyl group at the 3-position of the indazole ring, making it a unique and valuable molecule for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1H-Indazole-5-carboxylic acid, 3-(1-methylethyl)- can be achieved through several methods. One common approach involves the cyclization of 2-azidobenzaldehydes with amines under catalyst-free and solvent-free conditions . Another method includes the use of transition metal-catalyzed reactions, such as Cu(OAc)2-catalyzed N-N bond formation .

Industrial Production Methods: Industrial production of this compound typically involves optimized synthetic routes to ensure high yields and purity. The use of metal-catalyzed reactions is preferred due to their efficiency and minimal byproduct formation .

Chemical Reactions Analysis

Types of Reactions: 1H-Indazole-5-carboxylic acid, 3-(1-methylethyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the indazole ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under various conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while reduction can produce alcohols.

Scientific Research Applications

1H-Indazole-5-carboxylic acid, 3-(1-methylethyl)- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1H-Indazole-5-carboxylic acid, 3-(1-methylethyl)- involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of various enzymes and receptors, influencing biological processes. For instance, it may target phosphoinositide 3-kinase δ, which is involved in respiratory disease treatment .

Comparison with Similar Compounds

  • 1H-Indazole-3-carboxylic acid
  • 5-Chloro-1H-indazole-3-carboxylic acid
  • 1H-Indazole-5-carboxylic acid

Comparison: 1H-Indazole-5-carboxylic acid, 3-(1-methylethyl)- is unique due to the presence of the isopropyl group at the 3-position, which can influence its chemical reactivity and biological activity. Compared to other indazole derivatives, this compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable molecule for specific applications .

Properties

Molecular Formula

C11H12N2O2

Molecular Weight

204.22 g/mol

IUPAC Name

3-propan-2-yl-2H-indazole-5-carboxylic acid

InChI

InChI=1S/C11H12N2O2/c1-6(2)10-8-5-7(11(14)15)3-4-9(8)12-13-10/h3-6H,1-2H3,(H,12,13)(H,14,15)

InChI Key

LNFFGFMVRYXNIB-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C2C=C(C=CC2=NN1)C(=O)O

Origin of Product

United States

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